(2Z)-2-(4-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 3,4-dimethoxybenzoate
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Overview
Description
(2Z)-2-[(4-METHOXYPHENYL)METHYLIDENE]-3-OXO-2,3-DIHYDRO-1-BENZOFURAN-6-YL 3,4-DIMETHOXYBENZOATE is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by its unique structure, which includes a benzofuran core, methoxyphenyl, and dimethoxybenzoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(4-METHOXYPHENYL)METHYLIDENE]-3-OXO-2,3-DIHYDRO-1-BENZOFURAN-6-YL 3,4-DIMETHOXYBENZOATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with 3-oxo-2,3-dihydro-1-benzofuran-6-carboxylic acid under acidic or basic conditions to form the intermediate compound. This intermediate is then esterified with 3,4-dimethoxybenzoic acid using reagents such as dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(4-METHOXYPHENYL)METHYLIDENE]-3-OXO-2,3-DIHYDRO-1-BENZOFURAN-6-YL 3,4-DIMETHOXYBENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives, nitro compounds.
Scientific Research Applications
(2Z)-2-[(4-METHOXYPHENYL)METHYLIDENE]-3-OXO-2,3-DIHYDRO-1-BENZOFURAN-6-YL 3,4-DIMETHOXYBENZOATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases due to its bioactive properties.
Mechanism of Action
The mechanism of action of (2Z)-2-[(4-METHOXYPHENYL)METHYLIDENE]-3-OXO-2,3-DIHYDRO-1-BENZOFURAN-6-YL 3,4-DIMETHOXYBENZOATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 4- [Bis (4-methoxyphenyl)amino]benzaldehyde
- Tetrakis (4-methoxyphenyl)ethylene
Uniqueness
Compared to similar compounds, (2Z)-2-[(4-METHOXYPHENYL)METHYLIDENE]-3-OXO-2,3-DIHYDRO-1-BENZOFURAN-6-YL 3,4-DIMETHOXYBENZOATE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its benzofuran core and methoxy groups contribute to its stability and potential bioactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C25H20O7 |
---|---|
Molecular Weight |
432.4 g/mol |
IUPAC Name |
[(2Z)-2-[(4-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C25H20O7/c1-28-17-7-4-15(5-8-17)12-23-24(26)19-10-9-18(14-21(19)32-23)31-25(27)16-6-11-20(29-2)22(13-16)30-3/h4-14H,1-3H3/b23-12- |
InChI Key |
CUTHBVZLMDAFNG-FMCGGJTJSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC(=C(C=C4)OC)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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